molecular formula C12H20N2O2 B173552 tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 199538-99-3

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No. B173552
Key on ui cas rn: 199538-99-3
M. Wt: 224.3 g/mol
InChI Key: OAXARSVKYJPDPA-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

Potassium carbonate (1.04 g, 7.5 mmol) and propargyl bromide (654 mg, 5.5 mmol) were added to a solution of tert-butyl-1-piperazinecarboxylate (931 mg, 5.0 mmol) in acetone (5 ml). The reaction mixture was heated at 60° C. for 1 hour, and then filtered to remove the inorganics. The solvent was removed under vacuum to give a crude product which was purified by column chromatography (10-30% ethyl acetate/hexane) yielding 4-propargylpiperazine-1-carboxylic acid tert-butyl ester (894 mg, 80%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
654 mg
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]#[CH:9].[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12]>CC(C)=O>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][N:21]([CH2:9][C:8]#[CH:7])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:12])[CH3:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
654 mg
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
931 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganics
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (10-30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 894 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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